An In-depth Technical Guide to 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride: A Building Block for Modern Drug Discovery
An In-depth Technical Guide to 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride: A Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride. While specific literature on this compound is limited, this document synthesizes established principles of organofluorine chemistry and amine salt chemistry to project its physicochemical characteristics, potential synthetic routes, reactivity, and applications. The strategic incorporation of the gem-difluoro moiety is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide serves as a foundational resource for researchers interested in leveraging this and similar fluorinated building blocks in drug discovery programs.
Introduction: The Significance of Fluorine in Medicinal Chemistry
The introduction of fluorine into small molecules has become an indispensable strategy in contemporary drug design.[1][4] The unique electronic properties of fluorine, being the most electronegative element, allow for subtle yet profound modulations of a molecule's biological activity.[2][3] Specifically, the 1,1-difluoroalkyl group (a gem-difluoro moiety) as present in 3-(Aminomethyl)-1,1-difluoropentane hydrochloride, offers several advantages:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism, which can enhance a drug's half-life and bioavailability.[1][2]
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Modulation of Physicochemical Properties: Fluorination can significantly alter a compound's lipophilicity, acidity, and basicity, thereby influencing its solubility, membrane permeability, and binding interactions with target proteins.[1][2][5]
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Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.[1]
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Enhanced Binding Affinity: The polarized C-F bonds can participate in favorable electrostatic interactions within a protein's binding pocket, leading to increased potency.[1]
3-(Aminomethyl)-1,1-difluoropentane hydrochloride provides a scaffold that combines the benefits of a gem-difluoro group with a primary amine, a key functional group for forming salts and introducing further molecular complexity.
Physicochemical Properties
| Property | Projected Value/Information | Source |
| CAS Number | 1909305-91-4 | [6] |
| Molecular Formula | C6H14ClF2N | [6] |
| Molecular Weight | 173.63 g/mol | [6] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to its hydrochloride salt form. Limited solubility in nonpolar organic solvents. | Inferred |
| pKa | The primary ammonium group is expected to have a pKa in the range of 9-10, typical for primary alkylammonium ions. | Inferred |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, characteristic of amine hydrochlorides. | Inferred |
| Stability | The compound is expected to be stable under normal storage conditions. As a hydrochloride salt, it is protected from atmospheric CO2. The C-F bonds are highly stable. | Inferred |
Proposed Synthesis and Workflow
A plausible synthetic route to 3-(Aminomethyl)-1,1-difluoropentane hydrochloride can be envisioned starting from a suitable carbonyl precursor, followed by the introduction of the aminomethyl group. A common method for the synthesis of 1,1-difluoroalkanes is the deoxofluorination of aldehydes or ketones.[7]
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below:
Step 1: Deoxofluorination of a Ketone Precursor. The synthesis could commence with a suitable ketone, such as 1-(pentan-3-yl)ethan-1-one. Deoxofluorination of the carbonyl group using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) would yield the 1,1-difluoropentane core.[7]
Step 2: Introduction of the Aminomethyl Group. The resulting difluorinated intermediate could then be functionalized to introduce the aminomethyl group. This might involve a multi-step sequence such as radical halogenation followed by nucleophilic substitution with a phthalimide salt (Gabriel synthesis) and subsequent deprotection. A more direct approach could involve hydroformylation followed by reductive amination.
Illustrative Experimental Workflow
Caption: Proposed synthetic workflow for 3-(Aminomethyl)-1,1-difluoropentane hydrochloride.
Detailed Protocol for Deoxofluorination (General Example)
This is a generalized protocol and would require optimization for the specific substrate.
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Reaction Setup: To a solution of the ketone precursor in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C, add the deoxofluorinating agent (e.g., DAST) dropwise.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Stability
The reactivity of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride is primarily dictated by the primary amino group.
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Acylation and Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for incorporating the difluorinated pentyl moiety into larger molecules.
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Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines.
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Reductive Amination: The amine can participate in reductive amination reactions with aldehydes and ketones to form more complex secondary and tertiary amines.
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Stability: The hydrochloride salt is stable to air and moisture. The free base, if isolated, would be susceptible to reaction with atmospheric carbon dioxide. The gem-difluoro group is chemically robust and does not typically participate in reactions under standard organic synthesis conditions.
Analytical Characterization
A combination of spectroscopic techniques would be employed to confirm the structure and purity of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the ethyl and propyl groups, as well as the aminomethyl protons. The protons adjacent to the difluorinated carbon would exhibit coupling to the fluorine atoms.
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¹³C NMR: The carbon bearing the two fluorine atoms would appear as a triplet due to C-F coupling.
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¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms, which would be split by the adjacent protons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the molecular ion of the free base.
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Infrared (IR) Spectroscopy: Characteristic absorbances for N-H stretching of the ammonium salt, C-H stretching, and strong C-F stretching would be observed.
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Elemental Analysis: Would confirm the elemental composition of the compound.
Applications in Drug Development
While there are no specific publicly disclosed applications for 3-(Aminomethyl)-1,1-difluoropentane hydrochloride, its structure suggests its utility as a valuable building block in the synthesis of novel therapeutic agents. The strategic placement of the gem-difluoro group can be leveraged to improve the drug-like properties of a lead compound.
Potential Therapeutic Areas
The incorporation of fluorinated motifs has proven beneficial across a wide range of therapeutic areas, including:
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Oncology: Many kinase inhibitors and other anti-cancer agents contain fluorine to enhance their metabolic stability and binding affinity.[2][4]
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Neuroscience: The ability of fluorine to increase lipophilicity can aid in blood-brain barrier penetration, making it a valuable tool in the development of CNS-active drugs.[4]
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Infectious Diseases: Fluorinated compounds have been successfully developed as antiviral and antibacterial agents.[4]
Logical Workflow for Incorporating the Building Block
Caption: Workflow for utilizing the building block in lead optimization.
Safety and Handling
As a hydrochloride salt of a primary amine, 3-(Aminomethyl)-1,1-difluoropentane hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical.
Conclusion
3-(Aminomethyl)-1,1-difluoropentane hydrochloride represents a valuable, yet under-documented, building block for medicinal chemistry. The strategic combination of a primary amine and a gem-difluoroalkyl group offers a versatile platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide provides a foundational understanding of its projected chemical properties, synthesis, and applications, encouraging further investigation into its utility in the development of next-generation therapeutics.
References
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Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
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Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A New Deoxofluorinating Agent That Is Much More Thermally Stable than DAST. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. [Link]
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Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). MDPI. [Link]
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Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline. (n.d.). Royal Society of Chemistry. [Link]
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Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]
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Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Chemistry Portal. [Link]
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